Borane, (4-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

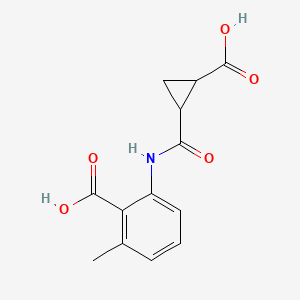

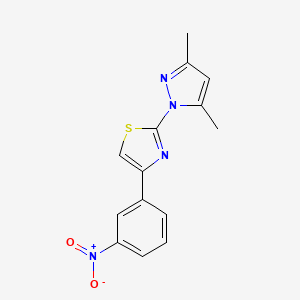

“Borane, (4-methoxyphenyl)-”, also known as “(4-methoxyphenyl)borane”, is an organoborane compound . It has a molecular formula of C7H9BO and a molecular weight of 119.96 .

Synthesis Analysis

Protodeboronation of alkyl boronic esters, including 1°, 2°, and 3° alkyl boronic esters, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Molecular Structure Analysis

The molecular structure of “(4-methoxyphenyl)borane” is represented by the formula C7H9BO . The compound has an average mass of 119.957 Da and a monoisotopic mass of 120.074646 Da .

Physical And Chemical Properties Analysis

“(4-methoxyphenyl)borane” is used for R&D purposes . It has a molecular formula of C7H9BO and a molecular weight of 119.96 . Unfortunately, specific physical and chemical properties of this compound were not found in the search results.

Aplicaciones Científicas De Investigación

Three-Component Reactions for β-Amino Acid Derivatives

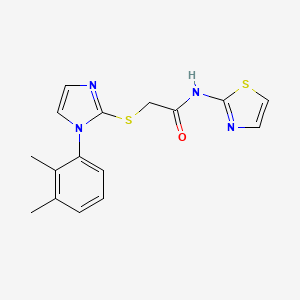

Aryl(methoxy)(trifluoromethyl)boranes, generated in situ, have been shown to react with ethyl diazoacetate and N-(4-methoxyphenyl)imines to produce derivatives of β-amino acids. This process involves the electron-deficient borane reacting with the diazo compound followed by trapping of the intermediate boron enolate by the imine, predominantly yielding syn isomers (Elkin et al., 2012).

Polymer Synthesis through Copolymerization

Borane reacts with TDM (TMS Diazomethane) by insertion and disproportionation reactions to yield tris-(trimethylsilyl-methyl)borane. This compound, along with triallyl-borane and tris-(4-methoxyphenylethyl)borane, initiates the copolymerization of TDM and dimethylsulfoxonium methylide, resulting in TMS-substituted polymethylene oligomers. These reactions afford poly(methylidene-co-TMSmethylidene) random copolymers, which incorporate TMSmethylidene and methylidene groups into the polymer chain (Bai & Shea, 2006).

Fluorescence Sensors via Dynamic Intramolecular Coordination

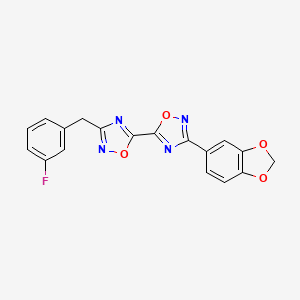

A series of aryl-triazole-functionalized boranes bearing BMes2-groups capable of forming intramolecular five-membered N→B-coordinated heterocycles have been developed. These compounds, with electronically diverse substituents, show structural, optical, and electrochemical properties tailored for binding affinities with nucleophilic anions, demonstrating applications in fluorescence sensing (Koch et al., 2020).

Electroluminescent Devices

A novel family of amorphous molecular materials functioning as hole blockers in organic electroluminescent (EL) devices has been developed. Compounds such as tris(2,3,5,6‐tetramethylphenyl)borane and derivatives have been synthesized, characterized by high glass‐transition temperatures and reversible cathodic reduction. These materials have enabled the development of high-performance blue- and blue–violet‐emitting organic EL devices (Kinoshita, Kita, & Shirota, 2002).

Hydroboration of Vinyl Arenes

The catalyzed hydroboration of vinyl arenes using pinacol borane has been explored for its regio- and enantioselectivity. By selecting the appropriate catalyst, the desired product can be obtained with high selectivity, demonstrating the compound's utility in asymmetric synthesis (Crudden, Hleba, & Chen, 2004).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of Borane, (4-methoxyphenyl)- is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

Borane, (4-methoxyphenyl)- interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by Borane, (4-methoxyphenyl)- is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is used in chemical synthesis, where it interacts with other reactants to achieve the desired chemical transformations .

Result of Action

The result of the action of Borane, (4-methoxyphenyl)- is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of Borane, (4-methoxyphenyl)- is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a transition metal catalyst and certain temperature and pressure conditions . Furthermore, the stability of Borane, (4-methoxyphenyl)- can be affected by factors such as temperature, humidity, and exposure to light or air .

Propiedades

InChI |

InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYYAAICMHPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

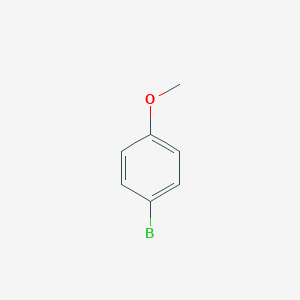

[B]C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2595515.png)

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)

![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2595525.png)